4,4-Bis(diethoxyphosphoryl)butan-1-amine

Description

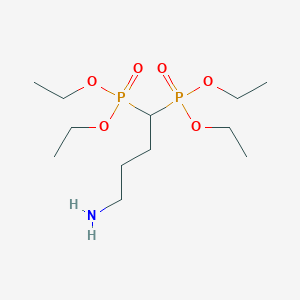

4,4-Bis(diethoxyphosphoryl)butan-1-amine is a phosphorus-containing amine derivative characterized by two diethoxyphosphoryl groups attached to the fourth carbon of a butan-1-amine backbone. Its structure enables unique reactivity, particularly in coordination chemistry and as a precursor for synthesizing biologically active molecules. This analog has a molecular weight of 346.29 g/mol and is soluble in polar aprotic solvents like DMSO, suggesting similar solubility behavior for the amine derivative .

Properties

CAS No. |

90315-14-3 |

|---|---|

Molecular Formula |

C12H25NO6P2-4 |

Molecular Weight |

341.28 g/mol |

IUPAC Name |

3,5-diethyl-6,6-diphosphonatooctan-3-amine |

InChI |

InChI=1S/C12H29NO6P2/c1-5-10(9-11(13,6-2)7-3)12(8-4,20(14,15)16)21(17,18)19/h10H,5-9,13H2,1-4H3,(H2,14,15,16)(H2,17,18,19)/p-4 |

InChI Key |

CTVURSZMWZVXKD-UHFFFAOYSA-J |

SMILES |

CCOP(=O)(C(CCCN)P(=O)(OCC)OCC)OCC |

Canonical SMILES |

CCC(CC(CC)(CC)N)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(diethoxyphosphoryl)butan-1-amine typically involves the reaction of diethyl phosphite with a suitable amine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(diethoxyphosphoryl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity

Research indicates that 4,4-Bis(diethoxyphosphoryl)butan-1-amine exhibits significant biological activities, particularly as an antiviral and anticancer agent. Studies have shown that it can inhibit viral replication and induce apoptosis in cancer cells.

Case Study: Antiviral Properties

In vitro studies demonstrated that this compound inhibits the replication of specific viruses by interfering with their entry into host cells and modulating immune response pathways. The compound's mechanism of action involves interaction with viral proteins, which is crucial for developing antiviral therapies.

Case Study: Anticancer Activity

Another study focused on the compound's effects on human cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent targeting specific cancers.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in insect nervous systems. This inhibition leads to neurotoxicity in pests, making it a candidate for agricultural pest management.

Industrial Applications

Polymer and Resin Production

In industry, this compound is utilized in the synthesis of polymers and resins. Its phosphonate group imparts desirable properties such as flame retardancy and chemical resistance to polymeric materials.

Comparative Analysis of Biological Activities

To provide a clearer understanding of this compound's efficacy compared to similar compounds, the following table summarizes its biological activities against other amine derivatives.

| Compound | Antiviral Activity | Anticancer Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 5-Aminopentanoic acid | Low | Moderate | Yes |

| Diethylamine | Low | Low | No |

This comparison highlights the unique position of this compound as a promising candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 4,4-Bis(diethoxyphosphoryl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can also interact with various biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Research Findings and Trends

- Solubility and Solvation : Evidence suggests that linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to bulkier analogs, implying that this compound may have moderate solvation effects in polar solvents .

- Synthetic Utility : The phosphoryl groups in this compound likely enhance its role as a ligand or catalyst in asymmetric synthesis, analogous to phosphorylated calixarenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.